molecular formula C19H30 B14459753 1H-Indene, 2-decyl-2,3-dihydro- CAS No. 66292-05-5

1H-Indene, 2-decyl-2,3-dihydro-

Cat. No.: B14459753
CAS No.: 66292-05-5
M. Wt: 258.4 g/mol
InChI Key: QSLCYKGOSTVZKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indene, 2-decyl-2,3-dihydro- is an organic compound that belongs to the class of indanes It is characterized by a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indene, 2-decyl-2,3-dihydro- typically involves the hydrogenation of indene derivatives. One common method is the catalytic hydrogenation of 2-decylindene using palladium on carbon (Pd/C) as a catalyst under hydrogen gas at elevated pressures and temperatures. This reaction results in the reduction of the double bond in the indene ring, yielding the desired 2-decyl-2,3-dihydro-1H-indene .

Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1H-Indene, 2-decyl-2,3-dihydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Further reduction of the compound can lead to the formation of fully saturated hydrocarbons.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: Hydrogen gas with Pd/C catalyst.

    Substitution: Halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst like AlCl3.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of fully saturated hydrocarbons.

    Substitution: Formation of halogenated indanes.

Scientific Research Applications

1H-Indene, 2-decyl-2,3-dihydro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Indene, 2-decyl-2,3-dihydro- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

    Indane (2,3-Dihydro-1H-indene): A parent compound with a similar bicyclic structure but without the decyl substituent.

    1H-Indene, 2,3-dihydro-4-methyl-: A methyl-substituted derivative with different chemical properties.

    1H-Indene, 2,3-dihydro-4,7-dimethyl-: Another methyl-substituted derivative with unique reactivity .

Uniqueness: 1H-Indene, 2-decyl-2,3-dihydro- is unique due to its decyl substituent, which imparts distinct physical and chemical properties

Properties

CAS No.

66292-05-5

Molecular Formula

C19H30

Molecular Weight

258.4 g/mol

IUPAC Name

2-decyl-2,3-dihydro-1H-indene

InChI

InChI=1S/C19H30/c1-2-3-4-5-6-7-8-9-12-17-15-18-13-10-11-14-19(18)16-17/h10-11,13-14,17H,2-9,12,15-16H2,1H3

InChI Key

QSLCYKGOSTVZKJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1CC2=CC=CC=C2C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.